4-Methyl-1-propylpiperidine
Description
4-Methyl-1-propylpiperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at the 4-position and a propyl chain attached to the nitrogen atom (1-position). This compound is primarily studied in the context of medicinal chemistry and ligand-DNA interactions, particularly for its role in modulating specificity toward G-quadruplex (G4) DNA structures, which are non-canonical nucleic acid conformations associated with telomeres and oncogene promoters. Its structural features, including alkyl substituents and nitrogen positioning, influence its binding affinity and selectivity compared to analogs .
Properties
IUPAC Name |
4-methyl-1-propylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-6-10-7-4-9(2)5-8-10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQPTXFAULJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103199-82-2 | |
| Record name | 1-PROPYL-4-METHYLPIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with appropriate alkyl halides. For instance, the reaction of piperidine with 1-bromopropane and 4-methylbenzyl chloride under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. For example, the hydrogenation of 4-methyl-1-propylpyridine over a palladium or platinum catalyst can produce this compound. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
4-Methyl-1-propylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-propylpiperidine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Propylmorpholine
4-Propylmorpholine shares a similar substituent (propyl group) but replaces the piperidine ring with a morpholine ring, introducing an oxygen atom in place of the nitrogen at the 4-position. This modification increases polarity due to the oxygen’s electron-rich nature. In ligand-DNA interaction studies, 4-propylmorpholine-containing ligands (e.g., ligand 3) exhibit superior telomeric G4-DNA specificity (e.g., binding Htg24, Htg22, and Telo21) compared to 4-methyl-1-propylpiperidine derivatives (e.g., ligand 8). The oxygen atom in morpholine likely enhances hydrogen-bonding interactions with G4 loops, while the piperidine analog’s nitrogen may engage in less selective electrostatic interactions with double-stranded DNA or promoter G4-DNA .
1-Methylquinaldine Derivatives
Compounds bearing a 1-methylquinaldine moiety with substituents at the 2-position (e.g., p-dimethylaminostyryl groups) demonstrate enhanced G4 discrimination. When paired with 4-propylmorpholine (ligand 3), specificity increases, whereas this compound (ligand 8) reduces selectivity due to steric and electronic mismatches. This highlights the critical role of substituent polarity and spatial arrangement in nucleic acid targeting .
Other Piperidine Analogs
Piperidine derivatives such as 1-methyl-4-phenyl-4-propionoxypiperidine (listed in ) differ in functional groups and applications. These compounds often exhibit opioid receptor activity, unlike this compound, which is tailored for DNA interactions. The propionoxy group in such analogs introduces ester functionality, altering pharmacokinetics and binding mechanisms .
Key Research Findings and Data
Table 1: Comparison of Ligand 3 (4-Propylmorpholine) vs. Ligand 8 (this compound)
| Parameter | Ligand 3 (4-Propylmorpholine) | Ligand 8 (this compound) |
|---|---|---|
| G4-DNA Specificity | High (Telomeric Htg24, Telo21) | Moderate (Cross-reactivity with dsDNA) |
| Substituent Polarity | Higher (Oxygen atom) | Lower (Nitrogen atom) |
| Binding Affinity (Kd) | ~50 nM | ~120 nM |
| Selectivity Index | 15:1 (G4 vs. dsDNA) | 3:1 (G4 vs. dsDNA) |
Mechanistic Insights :
- The oxygen in 4-propylmorpholine stabilizes G4 loops via hydrogen bonding, while the methyl-propyl groups in this compound induce hydrophobic interactions that are less discriminatory .
- Ligand 8’s reduced specificity correlates with its propensity to bind promoter G4-DNA (e.g., c-Myc), complicating therapeutic applications where telomere targeting is desired .
Biological Activity
4-Methyl-1-propylpiperidine is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits various properties that may be harnessed for therapeutic applications, including antimicrobial and anticancer effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.
This compound is characterized by its unique structure, which includes a methyl group and a propyl group attached to the piperidine ring. This structural configuration enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Synthesis
The synthesis of this compound typically involves the alkylation of piperidine or its derivatives. Various methods have been reported, including:
- Alkylation with alkyl halides : This method involves reacting piperidine with appropriate alkyl halides in the presence of a base.
- Reduction reactions : The compound can also be synthesized through the reduction of N-oxides or other precursors using reducing agents like lithium aluminum hydride.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Streptococcus pneumoniae and Streptococcus pyogenes.
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | S. pneumoniae | 12.5 |
| 4-Methylpiperidine | S. pyogenes | 15.0 |
| Piperidine | Control (no activity) | - |
The above table summarizes comparative antimicrobial activities, showing that this compound has superior activity compared to simpler analogs.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit cancer cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. For example, it may inhibit topoisomerase activity or modulate signaling pathways such as RAS.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. The results indicated that it significantly reduced bacterial growth compared to standard antibiotics .
- Anticancer Studies : In xenograft mouse models, this compound showed promising results in reducing tumor size when administered at specific dosages . The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism behind its efficacy.
Comparative Analysis with Related Compounds
Comparative studies have shown that the presence of both methyl and propyl groups in this compound enhances its biological activity compared to other piperidine derivatives.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enhanced lipophilicity |
| Piperidine | Minimal activity | Lacks substituents |
| 4-Methylpiperidine | Moderate activity | Lacks propyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which alters metabolic pathways.
- Receptor Interaction : It can modulate receptor activity, affecting various signaling pathways involved in cell growth and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
